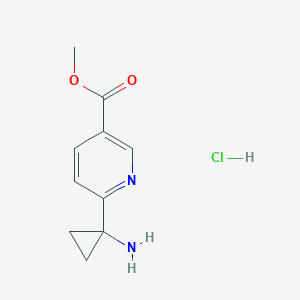
3-Allyl-2,4-dimethylfuran
Übersicht
Beschreibung
3-Allyl-2,4-dimethylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, including two methyl groups at positions 2 and 4, and an allyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2,4-dimethylfuran typically involves the alkylation of furans. One common method is the catalytic alkylation of 2,5-dimethylfuran with allyl alcohols in the presence of a catalyst such as pentafluorophenylboronic acid . This reaction proceeds under mild conditions and yields the desired allylfuran with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allyl-2,4-dimethylfuran undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing furans.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the furan ring.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated and acylated furans.
Wissenschaftliche Forschungsanwendungen
3-Allyl-2,4-dimethylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Allyl-2,4-dimethylfuran involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various chemical transformations. Additionally, the presence of the allyl group can influence the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Allylfuran: A furan derivative with an allyl group at position 3 but without additional methyl groups.
Uniqueness: 3-Allyl-2,4-dimethylfuran is unique due to the combination of its two methyl groups and an allyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
75565-77-4 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2,4-dimethyl-3-prop-2-enylfuran |
InChI |
InChI=1S/C9H12O/c1-4-5-9-7(2)6-10-8(9)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
GRROQHBFTQPZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=C1CC=C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8721506.png)







![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)
![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)
